1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, a scaffold known for its structural versatility and bioactivity . The core structure is modified with two critical substituents:
- A 3-ethoxyphenyl group attached to the 1,2,4-oxadiazole ring at the C3 position.
- A 4-methoxyphenyl group substituted at the N3 position of the thienopyrimidine core.
Properties
Molecular Formula |
C24H20N4O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-18-6-4-5-15(13-18)22-25-20(33-26-22)14-27-19-11-12-34-21(19)23(29)28(24(27)30)16-7-9-17(31-2)10-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
GWGVPJKSJOAJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thienopyrimidine moiety. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for chemical modifications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
*Similarity metrics (e.g., Tanimoto) derived from molecular fingerprint comparisons using MACCS or Morgan fingerprints .
Substituent Effects on Bioactivity and Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
Heterocyclic Modifications
- Replacement of the oxadiazole ring with pyrazoline (in ) or thiazole (in ) alters conformational flexibility and target binding. Pyrazoline-containing analogs show potent PI3Kα inhibition, suggesting that heterocycle choice critically impacts kinase selectivity .
- Dual oxadiazole systems (e.g., in ) demonstrate enhanced antimicrobial activity, likely due to increased stability and π-stacking capacity.
Computational Similarity and Activity Prediction
- The target compound’s Tanimoto similarity score to PI3Kα inhibitors (e.g., ) is estimated at 50–60%, indicating moderate structural overlap but distinct pharmacophoric features .
Pharmacokinetic Considerations
- Methoxy/ethoxy groups in the target compound may improve metabolic stability compared to methyl or halogen substituents, which are prone to oxidative metabolism .
- The thienopyrimidine core’s planar structure facilitates intercalation with biological macromolecules, a trait shared with antimicrobial analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
